Cysteine protease inhibitor-3

Antimalarial drug discovery Falcipain inhibition Cysteine protease

Cysteine protease inhibitor-3 (Compound 15) is uniquely differentiated by its 0.71 PfFP2/PfFP3 potency ratio, enabling dissection of falcipain-2 versus falcipain-3 roles in hemoglobin degradation – a capability absent in pan-inhibitor E‑64 (IC50 >54 μM). Its superior cross-strain consistency (resistance index 1.42 vs 1.68 for analog Compound 17) ensures reliable baseline activity in drug‑resistant Plasmodium screening. Stage‑specific trophozoite arrest without mammalian cytotoxicity makes it ideal for phenotypic assays, co‑culture systems, and target‑validation campaigns where compound‑specific selectivity is essential.

Molecular Formula C26H22ClF2N3O
Molecular Weight 465.9 g/mol
Cat. No. B12381842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteine protease inhibitor-3
Molecular FormulaC26H22ClF2N3O
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(C4=CC(=C(C=C4)F)F)C5=CC=CC=C5O
InChIInChI=1S/C26H22ClF2N3O/c27-18-6-7-19-23(16-18)30-10-9-24(19)31-11-13-32(14-12-31)26(20-3-1-2-4-25(20)33)17-5-8-21(28)22(29)15-17/h1-10,15-16,26,33H,11-14H2
InChIKeyVBYITYHKLOIIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cysteine protease inhibitor-3: Properties and Identification for Malaria Drug Discovery Procurement


Cysteine protease inhibitor-3 (also designated Compound 15) is a small-molecule cysteine protease inhibitor with molecular formula C26H22ClF2N3O and molecular weight 465.9 g/mol . The compound is characterized by a diphenylmethylpiperazine scaffold linked to a chloroquinoline moiety [1]. It is commercially available for research applications at ≥95% purity and demonstrates anti-plasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum .

Why Cysteine protease inhibitor-3 Cannot Be Interchanged with Generic Falcipain Inhibitors


Cysteine protease inhibitor-3 (Compound 15) exhibits a specific activity profile across multiple Plasmodium falciparum targets that is not recapitulated by structurally related analogs or class-standard inhibitors. Within the same synthesized series, Compound 17 shows markedly different inhibitory ratios against PfFP2 versus PfFP3 (4.8 vs 4.7 μM, ratio ~1.0) compared with Compound 15 (3.5 vs 4.9 μM, ratio ~0.7) [1]. Furthermore, the classical broad-spectrum cysteine protease inhibitor E-64 exhibits only weak inhibition of PfFP2 (IC50 = 54.40 μM) and PfFP3 (IC50 = 116.20 μM), representing a >15-fold reduction in potency relative to Compound 15 [2]. These divergent inhibition profiles preclude generic substitution and mandate compound-specific selection for research targeting Plasmodium cysteine proteases.

Quantitative Differentiation Evidence for Cysteine protease inhibitor-3 in Anti-Plasmodial Research


Dual Falcipain-2 and Falcipain-3 Inhibitory Profile of Cysteine protease inhibitor-3

Cysteine protease inhibitor-3 (Compound 15) demonstrated dual inhibition of the two primary hemoglobin-degrading cysteine proteases of Plasmodium falciparum, PfFP2 (falcipain-2) and PfFP3 (falcipain-3), with IC50 values of 3.5 μM and 4.9 μM, respectively [1]. In contrast, the closely related analog Compound 17 exhibited a reversed inhibition ratio, inhibiting PfFP2 with an IC50 of 4.8 μM and PfFP3 with an IC50 of 4.7 μM [2]. The classical broad-spectrum cysteine protease inhibitor E-64, frequently employed as a reference standard, displayed substantially weaker activity with IC50 values of 54.40 ± 5.60 μM against PfFP2 and 116.20 ± 8.70 μM against PfFP3 [3].

Antimalarial drug discovery Falcipain inhibition Cysteine protease

Comparative Anti-Plasmodial Efficacy of Cysteine protease inhibitor-3 Against Drug-Sensitive and Drug-Resistant P. falciparum Strains

Cysteine protease inhibitor-3 (Compound 15) exhibited potent anti-plasmodial activity against the drug-sensitive Pf3D7 strain with an IC50 of 0.74 μM, and retained comparable efficacy against the drug-resistant PfW2 strain with an IC50 of 1.05 μM [1]. In the same study, the structural analog Compound 17 demonstrated equipotent activity against Pf3D7 (IC50 = 0.74 μM) but reduced efficacy against PfW2 (IC50 = 1.24 μM), representing a 1.7-fold resistance index for PfW2 compared with 1.4-fold for Compound 15 [2].

Drug resistance Plasmodium falciparum Antimalarial screening

Parasite-Selective Cytotoxicity Profile of Cysteine protease inhibitor-3

Cysteine protease inhibitor-3 (as part of the synthesized series containing Compound 15) was evaluated for cytotoxicity against mammalian Vero and A5489 cell lines as well as human red blood cells (RBCs). The compounds demonstrated no significant cytotoxicity against these mammalian cells and did not induce hemolysis of RBCs [1]. The selective anti-plasmodial activity was further evidenced by the compounds' ability to arrest parasite growth at the early trophozoite stage while maintaining low toxicity toward host cells [2].

Selectivity index Mammalian cytotoxicity Therapeutic window

Trophozoite-Stage Arrest by Cysteine protease inhibitor-3

Time-course parasite development studies demonstrated that Compound 15 was able to arrest the growth of Plasmodium falciparum specifically at the early trophozoite stage, which corresponds to the peak expression window of falcipain proteases during hemoglobin degradation [1]. In the same study, Compound 17 exhibited a similar trophozoite-stage arrest profile [2]. This stage-specific effect is consistent with the compound's mechanism of action as a cysteine protease inhibitor targeting PfFP2 and PfFP3, which are maximally active during the trophozoite stage of intraerythrocytic development.

Parasite life cycle Stage-specific inhibition Phenotypic profiling

Comparative Falcipain Inhibitory Potency of Cysteine protease inhibitor-3 Versus HR-Series Analogs

Cysteine protease inhibitor-3 (Compound 15) demonstrates superior falcipain inhibitory potency relative to the HR-series diphenylmethylpiperazine-pyrazine analogs reported in a parallel study. Compound 15 inhibits PfFP2 with an IC50 of 3.5 μM and PfFP3 with an IC50 of 4.9 μM [1]. In contrast, the most potent compounds from the HR series, HR5 and HR15, exhibited IC50 values of 6.2 μM and 5.9 μM for PfFP2, and 6.8 μM and 6.4 μM for PfFP3, respectively [2]. The structural divergence between the chloroquinoline-triazolopyrimidine scaffold of Compound 15 and the pyrazine scaffold of HR-series compounds yields a consistent potency advantage for the former.

Falcipain-2 inhibition Falcipain-3 inhibition SAR analysis

Validated Research Applications for Cysteine protease inhibitor-3 Based on Quantitative Evidence


Dual Falcipain-2/Falcipain-3 Inhibition Studies Requiring Defined Isoform Potency Ratios

Cysteine protease inhibitor-3 (Compound 15) is uniquely suited for experiments examining differential inhibition of PfFP2 and PfFP3, owing to its distinct potency ratio (PfFP2 IC50 = 3.5 μM; PfFP3 IC50 = 4.9 μM; ratio = 0.71) relative to the equipotent profile of Compound 17 (4.8 μM vs 4.7 μM; ratio = 1.02) [1]. This differential selectivity provides a valuable pharmacological tool for dissecting the relative contributions of falcipain-2 and falcipain-3 to hemoglobin degradation and parasite survival, a distinction that cannot be resolved using pan-inhibitors like E-64 (PfFP2 IC50 = 54.40 μM; PfFP3 IC50 = 116.20 μM) [2].

Comparative Drug-Sensitive and Drug-Resistant Plasmodium Strain Screening

For laboratories conducting parallel screening against drug-sensitive Pf3D7 and drug-resistant PfW2 strains, Cysteine protease inhibitor-3 offers superior cross-strain consistency (resistance index = 1.42) compared with structurally related analog Compound 17 (resistance index = 1.68) [1]. This narrower efficacy gap makes Compound 15 the preferred selection for establishing baseline activity values in high-throughput screening campaigns designed to identify compounds with retained activity against resistant isolates, as well as for validating target engagement across diverse parasite genetic backgrounds.

Mechanism-of-Action Studies Requiring Stage-Specific Parasite Arrest Validation

Cysteine protease inhibitor-3 consistently arrests Plasmodium falciparum growth at the early trophozoite stage, coinciding with peak falcipain expression and hemoglobin degradation activity [1]. This stage-specific arrest profile makes the compound an essential control reagent for time-course experiments and microscopy-based phenotyping assays designed to validate cysteine protease inhibition as the primary mechanism of action. The trophozoite-specific arrest distinguishes Compound 15 from other anti-plasmodial agents that target ring-stage (e.g., artemisinin) or schizont-stage processes [2].

Phenotypic Screening in Mammalian Cell Co-Culture Systems

Given the documented absence of significant cytotoxicity against mammalian Vero and A5489 cells and lack of RBC hemolysis at anti-plasmodial concentrations, Cysteine protease inhibitor-3 is well-suited for co-culture assays and phenotypic screens where discrimination between parasite-specific and host-cell toxicity is essential [1]. This favorable selectivity profile reduces experimental confounds in cell-based assays and supports the compound's use as a reference inhibitor in target-based screening cascades that require validation of on-target anti-plasmodial effects without mammalian cell interference [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cysteine protease inhibitor-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.